molecular formula C11H18N2S B2749672 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine CAS No. 46268-95-5

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B2749672
CAS No.: 46268-95-5
M. Wt: 210.34
InChI Key: XOGNXYLXQMWUGN-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a hybrid structure combining piperidine and thiophene heterocycles, a motif prevalent in drug discovery . Piperidine derivatives are foundational scaffolds in the pharmaceutical industry, appearing in over twenty classes of therapeutics, and are frequently employed as key synthetic intermediates for constructing more complex bioactive molecules . The presence of both the piperidine ring, a common feature in CNS-active drugs, and the thiophene ring, known for its electron-rich properties, makes this compound a versatile precursor. It is particularly useful for the synthesis of novel Schiff base ligands. Research on closely related analogs has demonstrated that such NNNS-type Schiff bases exhibit promising in vitro biological activities, including antimicrobial and antioxidant effects . Furthermore, these analogs have shown significant potential as inhibitors for enzymes like pancreatic porcine lipase, with activity comparable to the reference drug Orlistat, suggesting a key research area for metabolic disorder studies . The compound serves as a crucial building block for developing potential therapeutic agents and for creating sophisticated polydentate ligands in coordination chemistry, which can be used to create metal complexes with various catalytic and material science applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-piperidin-1-yl-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNXYLXQMWUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid to Amide Intermediate

The most direct route involves converting 2-(thiophen-2-yl)acetic acid into its corresponding amide. As demonstrated in Method A of, carboxylic acids react with oxalyl chloride to form acyl chlorides, which subsequently react with amines like piperidine. For example:

  • Acyl chloride formation : 2-(Thiophen-2-yl)acetic acid reacts with oxalyl chloride (1.5 equiv) in dichloromethane (DCM) with catalytic DMF.
  • Amide coupling : The acyl chloride reacts with piperidine (1.5 equiv) to yield 2-(piperidin-1-yl)-2-(thiophen-2-yl)acetamide.

This method achieves yields of 28–77% for analogous amides, depending on the amine and solvent system.

Enamine Formation and Hydrogenation

Catalytic Enamine Synthesis

Method C in describes enamine formation from amides using molybdenum hexacarbonyl (Mo(CO)₆) and tetramethyldisiloxane (TMDS). For example:

  • Reaction setup : 2-(Piperidin-1-yl)-2-(thiophen-2-yl)acetamide (1 mmol), Mo(CO)₆ (2 mol%), and TMDS (1.5 equiv) in ethyl acetate at 65°C for 30 minutes form the enamine.
  • Hydrogenation : The enamine intermediate is hydrogenated using H₂ and a catalyst (e.g., Raney Ni) to saturate the C=N bond, yielding the primary amine.

This method leverages mild conditions but requires optimization to prevent over-reduction.

Nucleophilic Substitution with Piperidine

Halogenated Precursor Approach

A halogenated intermediate, such as 2-bromo-2-(thiophen-2-yl)ethan-1-amine, can undergo nucleophilic substitution with piperidine. While not directly cited, analogous reactions in use inorganic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate displacement:

  • Synthesis of bromide : 2-(Thiophen-2-yl)ethan-1-amine is brominated at the α-position using N-bromosuccinimide (NBS).
  • Piperidine substitution : The bromide reacts with piperidine in DMF at 80°C for 24 hours, yielding the target compound.

Yields for similar substitutions in range from 65% to 84%, depending on the leaving group and base.

Microwave-Assisted Cyclization

Thienopyrimidine Derivatives as Intermediates

While focuses on thieno[2,3-d]pyrimidines, their methods inspire alternative routes. For instance:

  • Condensation with isothiocyanates : 2-Amino-thiophene derivatives react with aromatic isothiocyanates under microwave irradiation to form thioureido intermediates.
  • Reductive cleavage : The thioureido group is reduced to an amine using Zn/HCl or other agents.

Though untested for this specific compound, microwave methods improve reaction efficiency and purity.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Amide Reduction Acyl chloride → amide → LiAlH₄ 50–70 High selectivity Harsh reducing conditions
Enamine Hydrogenation Mo(CO)₆ catalysis → H₂/Pd 60–75 Mild conditions Multi-step synthesis
Nucleophilic Substitution Bromide + piperidine 65–84 Straightforward Requires halogenated precursor
Reductive Amination Ketone + piperidine + NaBH₃CN 55–70 One-pot reaction Ketone synthesis complexity
Microwave Cyclization Thioureido formation → reduction 70–90 Rapid, high purity Limited precedent for target compound

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves the condensation of piperidine derivatives with thiophene-containing aldehydes or ketones. Various methods have been reported, including:

  • Condensation Reactions : The compound can be synthesized through the reaction of piperidine with thiophene derivatives, often using catalysts to enhance yield and purity.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

The biological activities of this compound have been extensively studied, revealing promising results in several areas:

1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study found that derivatives of this compound showed moderate to high antibacterial effects compared to standard antibiotics like ciprofloxacin .

2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicated that the compound possesses notable free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit pancreatic lipase, suggesting potential applications in anti-obesity treatments. The molecular docking studies indicated that it could form hydrogen bonds with the enzyme, enhancing its inhibitory effects .

Case Studies

Several case studies highlight the applications of this compound in drug development:

Case Study 1: Antimicrobial Screening
A study synthesized a series of piperidine-thiophene derivatives and evaluated their antimicrobial activities against clinical isolates. The results showed that certain derivatives had enhanced activity against methicillin-resistant Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Case Study 2: Antioxidant Evaluation
In another investigation, the antioxidant properties of several synthesized compounds were assessed. The findings revealed that this compound exhibited superior antioxidant activity compared to other tested compounds, underscoring its therapeutic potential in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The thiophene ring contributes to the compound’s electronic properties, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethan-1-amine: Lacks the thiophene ring, resulting in different electronic properties and biological activity.

    2-(Thiophen-2-yl)ethan-1-amine: Lacks the piperidine ring, affecting its receptor binding and pharmacological profile.

    2-(Piperidin-1-yl)-2-(furan-2-yl)ethan-1-amine: Contains a furan ring instead of a thiophene ring, leading to variations in reactivity and applications.

Uniqueness

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the combination of the piperidine and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in both academic and industrial research.

Biological Activity

2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, also known by its CAS number 46268-95-5, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H15_{15}N2_2S, with a molecular weight of 209.31 g/mol. The structure features a piperidine ring and a thiophene moiety, which are known to influence the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. One study reported that a related piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDInduction of apoptosis
Piperidine derivative AMCF7 (breast cancer)5.0Inhibition of IKKβ
Piperidine derivative BA549 (lung cancer)3.0Modulation of NF-kB signaling

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of piperidine derivatives. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Effects

CompoundAChE Inhibition (%)Reference
This compoundTBDCurrent Study
Donepezil85Liu et al., 2023
Piperidine derivative C70Malawska & Gobec

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through modulation of key signaling proteins involved in cell survival.
  • Enzyme Inhibition : By inhibiting AChE and potentially other enzymes related to neurotransmitter systems, it could exert protective effects against neurodegeneration.
  • Protein Interaction : Fragment-based screening has identified interactions with various proteins, suggesting that this compound may serve as a lead for novel therapeutic agents targeting specific pathways in cancer and neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study highlighted the enhanced potency of a piperidine derivative in inhibiting PTGR2-mediated reduction pathways, demonstrating its potential as an anticancer agent .
  • Neuroprotective Study : Another investigation focused on dual inhibitors targeting both AChE and butyrylcholinesterase (BuChE), revealing promising results for cognitive enhancement in models of Alzheimer's disease .

Q & A

Q. What are the established synthetic pathways for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, and what catalysts or solvents are typically employed?

The compound is synthesized via multi-step reactions, often involving coupling of piperidine derivatives with thiophene-containing precursors. Catalysts such as palladium or copper are employed under inert atmospheres (e.g., nitrogen), with polar aprotic solvents like dimethylformamide (DMF) or toluene. Temperature control (e.g., 80–120°C) is critical for intermediate stability . Thiophene incorporation may involve alkylation or condensation, as demonstrated in analogous syntheses using ethanol/methanol solvents and reagents like carbon disulfide .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR): Proton NMR identifies distinct environments for the piperidine and thiophene protons, with coupling constants revealing stereochemistry.
  • Infrared (IR) Spectroscopy: Confirms amine (-NH) and aromatic (C-S/C-H) stretches.
  • Mass Spectrometry (MS): Validates molecular weight via molecular ion peaks.
  • X-ray Crystallography: Provides definitive structural confirmation, as applied to related heterocycles .

Q. What functional group reactivity is critical for derivatizing this compound?

The primary amine (-NH2) is a key site for functionalization, enabling reactions like acylation (e.g., with acetic anhydride) or Schiff base formation. The thiophene ring participates in electrophilic substitution (e.g., bromination), while the piperidine nitrogen can undergo alkylation or coordination with metal catalysts .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield?

  • Catalyst Screening: Test transition metals (Pd, Cu) and ligands to improve coupling efficiency.
  • Solvent Polarity: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate solubility.
  • Temperature Gradients: Use controlled heating (e.g., reflux vs. microwave-assisted synthesis) to minimize side reactions.
  • In Situ Monitoring: Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Standardized Assays: Replicate studies under fixed conditions (e.g., cell lines, concentrations) to isolate variables.
  • Computational Modeling: Use the compound’s InChI string (e.g., generated via PubChem) for molecular docking simulations to predict target interactions (e.g., enzyme binding sites) .
  • Comparative Metabolomics: Analyze metabolite profiles to identify off-target effects influencing activity discrepancies .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C).
  • Light Sensitivity: UV-Vis spectroscopy tracks photodegradation in amber vs. clear glass vials.
  • Humidity Control: Karl Fischer titration monitors hygroscopicity, guiding storage in desiccators .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADME Prediction: Software like SwissADME estimates absorption (LogP), blood-brain barrier permeability, and cytochrome P450 interactions.
  • Density Functional Theory (DFT): Calculates electronic properties (HOMO/LUMO) to predict reactivity and redox stability .

Q. What mechanisms underlie its potential neuropharmacological effects?

  • Receptor Binding Assays: Screen for affinity with serotonin/dopamine receptors using radioligand displacement.
  • Enzyme Inhibition: Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase via spectrophotometric assays.
  • In Vivo Models: Zebrafish or rodent studies assess behavioral changes (e.g., anxiety, locomotion) linked to CNS modulation .

Methodological Considerations

  • Data Tables for Comparative Analysis

    ParameterTypical Range/ValueMethod/Reference
    Melting Point120–135°CDSC
    LogP (Partition Coeff.)2.1–2.5HPLC
    Solubility (Water)<0.1 mg/mLShake Flask
    NMR Shift (Thiophene H)6.8–7.2 ppm (¹H)DMSO-d6

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